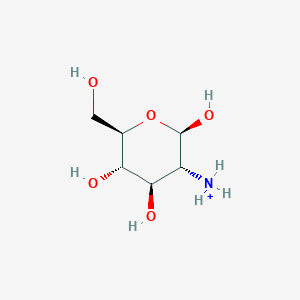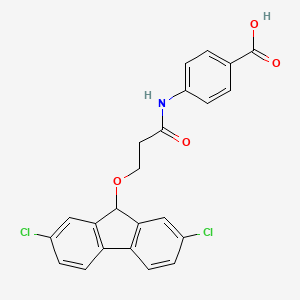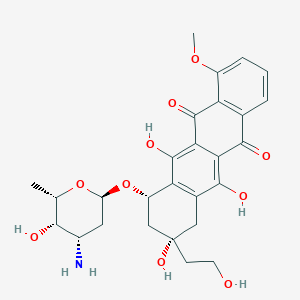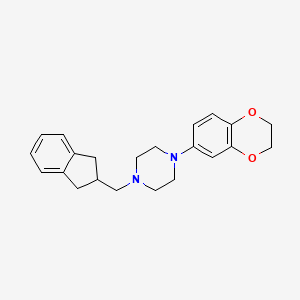
2-ammonio-2-deoxy-beta-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cationic chitosan is polycationic form of chitosan arising from global protonation of the 2-amino groups; major species at pH 7.3. It is a conjugate acid of a chitosan.
Aplicaciones Científicas De Investigación
Synthesis and Adjuvant Activity
2-Acetamido-2-deoxy-beta-D-glucopyranose derivatives have been synthesized for their potential adjuvant activities. Merser et al. (1975) synthesized compounds like 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose, finding that certain derivatives exhibit adjuvant activity (Merser, Sinaÿ, & Adam, 1975).
Glycopeptide Synthesis
Jensen et al. (1996) explored the synthesis of 2-acetamido-2-deoxy-β-d-glucopyranose O-glycopeptides, a critical component in nuclear and cytoplasmic proteins. Their work addressed challenges in glycosyl donor synthesis due to the 2-amino substituent (Jensen, Hansen, Venugopal, & Bárány, 1996).
Protein-Ligand Interaction Study
A quantum mechanics/molecular mechanics study by Lameira et al. (2008) on human O-GlcNAcase inhibitors, involving 2-acetamido-2-deoxy-beta-D-glucopyranose, provided insights into potential treatments for diseases like cancer and diabetes (Lameira et al., 2008).
Structural and Hydrolysis Studies
Roeser & Legler (1981) investigated the role of sugar hydroxyl groups in glycoside hydrolysis, focusing on 2-deoxyglucosides and related structures, which included 2-deoxy-2-ammonio derivatives (Roeser & Legler, 1981).
Endotoxin Antagonism
Mullarkey et al. (2003) discussed a novel Toll-Like Receptor 4-directed endotoxin antagonist, involving a derivative of 2-deoxy-2-amino-beta-D-glucopyranose, for potential therapeutic applications in treating diseases caused by endotoxin (Mullarkey et al., 2003).
Antitumor Activity
Myszka et al. (2003) synthesized diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives, revealing promising antitumor activities and inducing apoptosis in B cell chronic leukemia (Myszka, Bednarczyk, Najder, & Kaca, 2003).
Quantum Mechanical/Molecular Mechanical Molecular Dynamics Simulation
Lameira et al. (2010) conducted a study on a bacterial homologue of O-GlcNAcase in complex with inhibitors, providing insights into the design of new compounds based on 2-acetamido-2-deoxy-beta-D-glucopyranose (Lameira et al., 2010).
Structural Studies of O-sulfated D-glucosamines
Mackie, Yates, & Lamba (1995) conducted structural studies on O-sulfated D-glucosamines, including 2-amino-2-deoxy-α/β-D-glucopyranose sulfates, contributing to our understanding of their molecular structures (Mackie, Yates, & Lamba, 1995).
Computational Analysis of Human OGA Structure
Alencar et al. (2012) performed a computational analysis of human O-GlcNAcase structure in complex with inhibitors, which are derivatives of 2-acetamido-2-deoxy-beta-D-glucopyranose, highlighting its role in disease states (Alencar et al., 2012).
Propiedades
Nombre del producto |
2-ammonio-2-deoxy-beta-D-glucopyranose |
|---|---|
Fórmula molecular |
C6H14NO5+ |
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]azanium |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/p+1/t2-,3-,4-,5-,6-/m1/s1 |
Clave InChI |
MSWZFWKMSRAUBD-QZABAPFNSA-O |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)[NH3+])O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)[NH3+])O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)[NH3+])O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![O2-[3-(trifluoromethyl)benzoyl]pyrazine-2-carbohydroximamide](/img/structure/B1242159.png)
![N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1242160.png)
![2-methyl-N-[(5-nitro-2-furyl)methyleneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1242161.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[ethyl-(1-methylthieno[2,3-d]pyrimidin-1-ium-4-yl)amino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242162.png)
![4-[(2S)-3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B1242163.png)

![3-[1-[2-[4-Benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea](/img/structure/B1242166.png)
![1-[8-[2-(dimethylamino)ethyl]naphthalen-2-yl]-N-methylmethanesulfonamide](/img/structure/B1242167.png)


![(6S)-6-[6-[2-(3,5-dihydroxyphenyl)ethylamino]hexyl-propylamino]-5,6,7,8-tetrahydronaphthalene-1,2-diol](/img/structure/B1242173.png)
![N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide](/img/structure/B1242175.png)
